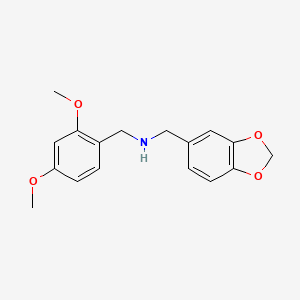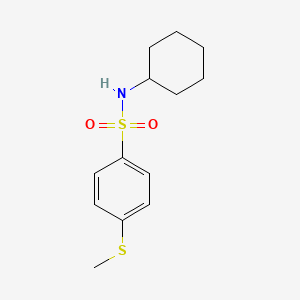
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide, also known as URB597, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which may have therapeutic benefits.
作用機序
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which may have therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of endocannabinoids: this compound increases the levels of endocannabinoids in the body by inhibiting FAAH.
2. Reduced pain: this compound has been shown to reduce pain in animal models of chronic pain.
3. Anxiolytic and antidepressant effects: this compound has been shown to have anxiolytic and antidepressant effects in animal models.
4. Reduced drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective inhibition of FAAH: this compound is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body.
2. Potent inhibition: this compound is a potent inhibitor of FAAH, which means that it can effectively increase the levels of endocannabinoids in the body.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Short half-life: this compound has a short half-life in the body, which means that its effects may not last very long.
将来の方向性
There are several future directions for research on 2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide. Some of these include:
1. Clinical trials: There is a need for clinical trials to investigate the potential therapeutic effects of this compound in humans.
2. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects.
3. Development of new FAAH inhibitors: this compound is just one of several FAAH inhibitors that have been developed. There is a need for the development of new FAAH inhibitors that may have improved therapeutic benefits.
4. Investigation of other endocannabinoid pathways: this compound specifically targets the endocannabinoid pathway that is regulated by FAAH. There is a need to investigate other endocannabinoid pathways that may have therapeutic benefits.
合成法
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylphenylacetonitrile with chloroacetyl chloride to form 2-chloro-N-(2,4-dimethylphenyl)acetamide. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form this compound.
科学的研究の応用
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic effects in various conditions. Some of the areas of research include:
1. Pain management: this compound has been shown to reduce pain in animal models of chronic pain. It is thought that this effect is due to the increased levels of endocannabinoids in the body.
2. Anxiety and depression: this compound has been shown to have anxiolytic and antidepressant effects in animal models. It is thought that these effects are due to the increased levels of endocannabinoids in the body.
3. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It is thought that this effect is due to the increased levels of endocannabinoids in the body.
特性
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-5-7-15(12(3)8-10)18-16(19)13-6-4-11(2)9-14(13)17/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVKIWWSVGJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)





